RNA Polymerase III Inhibitor
Overview
Description
ML-60218 is a broad-spectrum inhibitor of RNA polymerase III, an enzyme responsible for the transcription of small non-coding RNAs in eukaryotic cells. This compound has shown significant inhibitory activity against RNA polymerase III from both yeast (Saccharomyces cerevisiae) and humans, with IC50 values of 32 and 27 micromolar, respectively . ML-60218 disrupts the formation of viroplasms and hampers the assembly of new viral particles without the need for de novo transcription of cellular RNAs .
Preparation Methods
The synthesis of ML-60218 involves multiple steps, starting with the preparation of the core structure, which includes a benzo[b]thiophene moiety. The synthetic route typically involves:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of chloro and methyl groups at specific positions on the benzo[b]thiophene ring.
Coupling reactions: Attachment of the pyrazole and sulfonamide groups to the core structure through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial production methods for ML-60218 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
ML-60218 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ML-60218 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of RNA polymerase III and its effects on transcription.
Biology: Employed in studies investigating the role of RNA polymerase III in cellular processes and its involvement in diseases.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated RNA polymerase III activity, such as certain cancers
Mechanism of Action
ML-60218 exerts its effects by specifically inhibiting RNA polymerase III. It binds to the enzyme and prevents the transcription of small non-coding RNAs, which are essential for various cellular processes. This inhibition leads to the disruption of viroplasms and hampers the formation of new viral particles . The molecular targets of ML-60218 include the largest subunit of RNA polymerase III, Rpo31p, and other components of the transcription machinery .
Comparison with Similar Compounds
ML-60218 is unique in its high specificity and potency as an RNA polymerase III inhibitor. Similar compounds include:
ML-60218 stands out due to its broad-spectrum activity and its ability to disrupt already assembled viroplasms, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-[5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-2-methylpyrazol-3-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2S2/c1-11-13-9-12(20)7-8-16(13)27-19(11)15-10-18(24(2)22-15)23-28(25,26)17-6-4-3-5-14(17)21/h3-10,23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBDTTLISMIOJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)C3=NN(C(=C3)NS(=O)(=O)C4=CC=CC=C4Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384980 | |
Record name | RNA Polymerase III Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577784-91-9 | |
Record name | RNA Polymerase III Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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